molecular formula C10H12O2 B13326285 4-(1-Methoxyethyl)benzaldehyde

4-(1-Methoxyethyl)benzaldehyde

Cat. No.: B13326285
M. Wt: 164.20 g/mol
InChI Key: IYLRRLWFMIMCLP-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)benzaldehyde is a chiral benzaldehyde derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features an aldehyde group and a methoxyethyl side chain on the benzene ring, making it a valuable bifunctional building block. The aldehyde group is highly reactive and serves as a key site for nucleophilic addition and condensation reactions. It can be reduced to a benzyl alcohol group using reagents like sodium borohydride (NaBH4) to form primary alcohols . More commonly, the aldehyde is used to form imines or hydrazones, which are key intermediates in synthesizing nitrogen-containing heterocycles such as 1,3,4-oxadiazoles and 1,2,3-triazoles, which are important scaffolds in pharmaceutical research . The 1-methoxyethyl group introduces a stereocenter, allowing researchers to explore chirality in the synthesis of complex molecules. Its structure suggests potential applications as a precursor for ligands in catalysis or in the development of novel polymers, analogous to how related compounds like 4-methylbenzaldehyde are used in producing materials such as terephthalic acid . Researchers value this compound for its utility in constructing diverse molecular architectures, particularly in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-(1-methoxyethyl)benzaldehyde

InChI

InChI=1S/C10H12O2/c1-8(12-2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3

InChI Key

IYLRRLWFMIMCLP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)OC

Origin of Product

United States

Synthetic Methodologies for 4 1 Methoxyethyl Benzaldehyde and Analogous Structures

Classical Approaches to Benzaldehyde (B42025) Synthesis

The formation of the benzaldehyde functional group is a cornerstone of organic synthesis. Several well-established methods can be employed to introduce a formyl group onto an aromatic ring.

Formylation Reactions

Direct formylation of aromatic rings can be achieved through several named reactions, each with its specific substrates and reaction conditions.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. wikipedia.orgmychemblog.comtcichemicals.com The reaction proceeds through an electrophilic aromatic substitution where the Vilsmeier reagent is the active electrophile. wikipedia.orgmychemblog.com For the synthesis of 4-(1-methoxyethyl)benzaldehyde, the substrate would be 1-(1-methoxyethyl)benzene. The electron-donating nature of the 1-methoxyethyl group would direct the formylation to the para position. The initial product is an iminium ion, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.orgtcichemicals.com

Gattermann-Koch Reaction: This method introduces a formyl group onto a benzene (B151609) ring using carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, with a catalyst system of aluminum chloride (AlCl₃) and cuprous chloride. wikipedia.orgtestbook.comyoutube.com It is particularly useful for synthesizing benzaldehyde from benzene. However, a significant limitation is that it is not applicable to phenol (B47542) and phenol ether substrates. wikipedia.orgtestbook.com

Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform (B151607) in a basic solution. While effective for hydroxybenzaldehydes, it is not directly applicable to the synthesis of this compound from a non-phenolic precursor.

Oxidation of Benzylic Alcohols

A common and efficient method for the synthesis of benzaldehydes is the oxidation of the corresponding benzylic alcohols. A variety of oxidizing agents can be employed for this transformation. For the synthesis of this compound, the precursor would be 4-(1-methoxyethyl)benzyl alcohol.

The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid. Milder oxidizing agents are generally preferred. Some common reagents and systems include:

Pyridinium chlorochromate (PCC): A mild oxidant that can effectively convert primary alcohols to aldehydes without significant over-oxidation. libretexts.org

Dess-Martin periodinane (DMP): Another mild and selective oxidizing agent that offers high yields under gentle reaction conditions. libretexts.org

Manganese dioxide (MnO₂): This reagent is particularly effective for the oxidation of benzylic and allylic alcohols.

Catalytic aerobic oxidation: Systems using catalysts like palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) with oxygen as the terminal oxidant provide a greener alternative. nih.gov Other systems may utilize copper or other transition metals. researchgate.net

The reaction conditions for these oxidations are generally mild, and a range of functional groups can be tolerated. organic-chemistry.org

Reduction of Benzoic Acid Derivatives

Benzaldehydes can also be prepared by the partial reduction of benzoic acid derivatives, such as acyl chlorides, esters, and nitriles. The key challenge in this approach is to stop the reduction at the aldehyde stage and prevent further reduction to the corresponding alcohol.

Reduction of Acyl Chlorides (Rosenmund Reduction): This method involves the catalytic hydrogenation of an acyl chloride using a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). The poisoning of the catalyst is essential to prevent the over-reduction of the aldehyde.

Reduction of Esters and Nitriles: Reagents such as diisobutylaluminium hydride (DIBAL-H) are effective for the reduction of esters and nitriles to aldehydes at low temperatures.

Strategies for Introducing the 1-Methoxyethyl Moiety

The introduction of the 1-methoxyethyl group onto the benzene ring is a critical part of the synthesis of this compound. This can be achieved through a few key strategies.

Alkylation Reactions

While direct Friedel-Crafts alkylation with a suitable 1-methoxyethyl halide might seem plausible, such reactions are often prone to carbocation rearrangements and polyalkylation, making them less reliable for this specific substitution.

A more controlled approach involves a multi-step sequence starting with a Friedel-Crafts acylation.

Reduction of Keto-ethers followed by O-Methylation

A robust and widely applicable strategy involves the initial formation of a keto-ether, which is then converted to the desired 1-methoxyethyl group. This process can be broken down into the following steps:

Friedel-Crafts Acylation: Anisole (methoxybenzene) can be acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.org This reaction, a type of electrophilic aromatic substitution, yields 4-methoxypropiophenone as the major product due to the ortho, para-directing effect of the methoxy (B1213986) group. wikipedia.org

Reduction of the Ketone: The keto group of 4-methoxypropiophenone can be reduced to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step would yield 1-(4-methoxyphenyl)ethanol. A similar reduction of 4-acetylbenzaldehyde (B1276866) to 4-(1-hydroxyethyl)benzaldehyde (B3331304) has been reported using diborane (B8814927) with the aldehyde group protected as a bisulfite adduct. researchgate.net

O-Methylation of the Secondary Alcohol: The final step is the methylation of the secondary hydroxyl group. This can be accomplished using a methylating agent such as dimethyl carbonate in the presence of a suitable catalyst, like sodium-exchanged faujasites. researchgate.netrsc.org Other methods for the methylation of secondary benzylic alcohols include using dimethyl sulfate with a base. The selective methylation of the benzylic alcohol in the presence of other functional groups, such as a formyl group, is a critical consideration.

The following table summarizes a plausible synthetic route to this compound:

StepReactionReactantsProduct
1Friedel-Crafts AcylationAnisole, Propionyl Chloride, AlCl₃4-Methoxypropiophenone
2Reduction4-Methoxypropiophenone, NaBH₄1-(4-Methoxyphenyl)ethanol
3O-Methylation1-(4-Methoxyphenyl)ethanol, Dimethyl Carbonate1-Methoxy-4-(1-methoxyethyl)benzene
4Formylation1-Methoxy-4-(1-methoxyethyl)benzene, Vilsmeier ReagentThis compound

Alternatively, one could start with 4-acetylbenzaldehyde.

StepReactionReactantsProduct
1Reduction4-Acetylbenzaldehyde, NaBH₄ (with aldehyde protection)4-(1-Hydroxyethyl)benzaldehyde
2O-Methylation4-(1-Hydroxyethyl)benzaldehyde, Dimethyl Sulfate, BaseThis compound

Electrophilic Aromatic Substitution with Appropriate Precursors

Electrophilic aromatic substitution (EAS) remains a cornerstone of aromatic chemistry, providing fundamental routes to functionalized benzene derivatives. The synthesis of substituted benzaldehydes via EAS typically involves the introduction of a formyl group (-CHO) or a precursor group onto a pre-functionalized aromatic ring.

Classic methods for formylating a benzene ring include the Gattermann-Koch reaction , which utilizes carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). collegedunia.com The reaction generates a highly reactive formyl cation (HCO⁺) electrophile that attacks the aromatic ring. collegedunia.com For a substituted benzene, the position of the new formyl group is directed by the electronic properties of the existing substituent.

Another prominent EAS method is the Friedel-Crafts acylation . This reaction employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (R-C=O) onto the aromatic ring. docbrown.info The resulting ketone can then be further transformed if necessary. For the synthesis of this compound, a plausible two-step approach could involve:

Starting with a suitable precursor such as (1-methoxyethyl)benzene.

Introducing the aldehyde group at the para position via a formylation reaction like the Gattermann-Koch or Vilsmeier-Haack reaction. The (1-methoxyethyl) group is an ortho-, para-director, making the desired 4-substituted product a likely outcome.

The mechanism for these reactions involves the generation of a potent electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). docbrown.infolibretexts.org A subsequent deprotonation step restores the ring's aromaticity, yielding the final substituted product. docbrown.info The reactivity and orientation of the substitution are heavily influenced by the substituents already present on the ring; activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, whereas deactivating groups slow the reaction and direct to the meta position. libretexts.org

Modern and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, selective, and environmentally benign methods. This has led to the rise of advanced catalytic systems and strategies that align with the principles of green chemistry.

Green Chemistry Principles in Synthesis

The modern synthesis of chemicals like this compound is increasingly guided by the 12 Principles of Green Chemistry, which promote the design of chemical processes that are safer, more efficient, and environmentally benign. acs.orgnih.gov

Key principles relevant to the synthesis of aromatic aldehydes include:

Waste Prevention and Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Catalytic reactions, such as C-H activation and hydroformylation, are inherently more atom-economical than stoichiometric methods that generate large amounts of waste. numberanalytics.compnas.org

Use of Catalysis : As detailed above, catalytic processes (using transition metals, organocatalysts, or enzymes) are superior to stoichiometric reagents in terms of efficiency, selectivity, and waste reduction. numberanalytics.comnih.gov

Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.compnas.org Biocatalytic reactions are often performed in aqueous media under mild conditions. scielo.org.mx

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgnih.gov Direct C-H functionalization and highly selective enzymatic reactions can eliminate the need for complex protection-deprotection sequences. nih.govacs.org

Use of Renewable Feedstocks : Sourcing starting materials from renewable biomass instead of petrochemicals is a long-term goal of green chemistry. numberanalytics.comnih.gov Research into producing aromatic compounds from biomass-derived feedstocks is an active area. numberanalytics.com

By integrating these principles, chemists can develop synthetic routes to this compound and its analogs that are not only scientifically elegant but also sustainable and environmentally responsible.

One-Pot Synthetic Sequences

One-pot reactions, where multiple sequential transformations occur in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. bohrium.comresearchgate.net These processes are economically and environmentally beneficial as they save time, energy, and materials associated with workup and purification steps. researchgate.net

Several one-pot procedures have been developed for the synthesis of aldehydes and their derivatives. A notable example is the conversion of alkenes into amines through a tandem ozonolysis and reductive amination sequence. unl.edu In this process, the alkene is first treated with ozone to form an intermediate hydroperoxyacetal, which is then reduced in situ by sodium triacetoxyborohydride (B8407120) to the corresponding aldehyde, followed by reductive amination in the same pot. unl.edu Styrenes can also be converted directly into α-substituted conjugated enals in a one-pot transformation mediated by a ZnCl₂/LiCl/H₂O system. acs.org

One-pot multi-component reactions (MCRs) are particularly powerful for rapidly building molecular complexity from simple precursors, often involving aldehydes. For instance, a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), β-nitrostyrenes, and Meldrum's acid allows for the diversity-oriented synthesis of highly functionalized piperidines. nih.gov Similarly, 1,3-disubstituted allenes can be synthesized in a one-pot reaction from terminal alkynes, aldehydes, and morpholine, catalyzed by ZnI₂. organic-chemistry.org A method for synthesizing 4-methoxy benzonitrile (B105546) from 4-methoxy benzaldehyde has also been developed as a 'one-pot' process, involving oximation followed by dehydration, achieving yields above 80%. google.com These examples highlight the power of one-pot sequences to construct valuable molecules from simple starting materials like substituted benzaldehydes in a highly efficient manner.

Stereoselective Synthesis and Chiral Aspects of 4 1 Methoxyethyl Benzaldehyde

Enantioselective Introduction of the 1-Methoxyethyl Chiral Center

The creation of the single stereocenter in 4-(1-Methoxyethyl)benzaldehyde is typically achieved by targeting its immediate precursor, 4-acetylbenzaldehyde (B1276866). This prochiral ketone offers a carbonyl group that can be asymmetrically reduced to a chiral alcohol, which is then converted to the final methoxy (B1213986) ether.

Asymmetric reduction, particularly through transfer hydrogenation, is a powerful method for producing chiral alcohols from prochiral ketones. liv.ac.uk The direct precursor to the chiral core of the target molecule is 4-acetylbenzaldehyde. Its reduction to the chiral alcohol, (R)- or (S)-1-(4-formylphenyl)ethanol, is a crucial step. This alcohol can then be readily methylated to yield the desired this compound.

Various catalyst systems based on platinum-group metals like Ruthenium, Rhodium, and Iridium, complexed with chiral ligands, have proven highly effective for the asymmetric transfer hydrogenation (ATH) of aromatic ketones. liv.ac.ukingentaconnect.com For instance, Noyori-type catalysts, which operate via a metal-ligand bifunctional mechanism, are renowned for their high efficiency and enantioselectivity, often achieving enantiomeric excesses (ee) of up to 99%. liv.ac.uk These reactions can be performed in various solvents, including environmentally benign aqueous media, using formate (B1220265) salts like sodium formate (HCOONa) as the hydrogen source. liv.ac.ukingentaconnect.com The reduction of 4-acetylbenzaldehyde, for example, can be accomplished with high chemoselectivity, reducing the keto group while leaving the aldehyde moiety intact. researchgate.net

Below is a table summarizing representative results for the asymmetric reduction of acetophenone (B1666503) derivatives using different catalytic systems.

Catalyst/EnzymeSubstrateConditionsConversion (%)Enantiomeric Excess (ee, %)Reference
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENAcetophenoneHCOOH:NEt₃, 28°C>9997 (S) liv.ac.uk
[CpRhCl₂]₂ / (S,S)-TsDPENAcetophenoneaq. HCOONa, 40°C>9996 (S) ingentaconnect.com
Alcohol Dehydrogenase (Chiralidon-R)4-AcetylbenzaldehydeIsopropanol-High (for R-alcohol) researchgate.net
[IrCl₂(Cp)]₂ / (S,S)-TsDPENp-Methoxyacetophenoneaq. HCOONa, pH 5.0, 40°C>9995 (S) liv.ac.uk

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org While less direct for synthesizing this compound compared to asymmetric reduction, this strategy is a cornerstone of asymmetric synthesis. wikipedia.orgresearchgate.net

In this context, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to an acetate (B1210297) unit. wikipedia.org Deprotonation with a suitable base generates a chiral enolate. This enolate can then undergo a diastereoselective aldol-type condensation with an appropriate electrophile. Subsequent chemical modifications would be required to yield the target structure. Another approach involves using chiral auxiliaries attached directly to the aromatic ring, such as tricarbonyl(η⁶-arene)chromium(0) complexes, which can direct the stereoselectivity of condensations at a side chain. mdpi.com For example, an optically pure tricarbonyl(η⁶-2-substituted benzaldehyde)chromium complex can be used to control the stereochemistry of condensation with a carboxylic acid dianion. mdpi.com

The general principle relies on the steric and electronic properties of the auxiliary to ensure that the electrophile approaches the chiral enolate from a specific face, leading to the formation of one diastereomer in excess.

Biocatalysis offers a highly selective and environmentally friendly alternative for obtaining enantiomerically pure compounds. researchgate.net For this compound, this can be approached in two main ways: the asymmetric reduction of the precursor ketone or the kinetic resolution of the racemic precursor alcohol.

As mentioned, alcohol dehydrogenases (ADHs) can reduce 4-acetylbenzaldehyde to a single enantiomer of 1-(4-formylphenyl)ethanol with high selectivity. researchgate.net

Alternatively, enzymatic kinetic resolution (EKR) can be used to separate the enantiomers of racemic 1-(4-formylphenyl)ethanol. researchgate.net This method utilizes enzymes, most commonly lipases, which selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. researchgate.netnih.gov For racemic alcohols, this typically involves lipase-catalyzed transesterification (acylation) or hydrolysis of an ester derivative. nih.govd-nb.info For example, in the presence of an acyl donor like vinyl acetate, a lipase (B570770) from Pseudomonas cepacia (PCL) might selectively acylate the (R)-alcohol, leaving the (S)-alcohol unreacted. d-nb.infomdpi.com The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-alcohol can then be separated chromatographically. This method can yield both enantiomers with very high optical purity. nih.govnih.gov

The table below summarizes typical results for lipase-catalyzed kinetic resolutions of aromatic secondary alcohols.

EnzymeSubstrateReaction TypeEnantiomeric Ratio (E)ResultReference
Porcine Pancreatic Lipase (PPL)Primary Allenic AlcoholsAcylation>200High ee for both enantiomers nih.gov
Pseudomonas Cepacia Lipase (PCL)Aromatic MBH AcetatesHydrolysis53eep = 92% d-nb.info
Candida Antarctica Lipase B (CAL-B)Substituted Benzaldehyde-derived MBH AcetatesHydrolysis-Excellent ee values (>99%) d-nb.info
Pseudomonas Cepacia Lipase (PSC-II)Ivabradine amine precursorAcylation-99% ee mdpi.com

Diastereoselective Transformations Involving the Aldehyde Group

Once the chiral center in this compound is established, it can exert stereochemical control over reactions at the remote aldehyde group. This phenomenon, known as diastereoselection, is crucial for using the molecule as a chiral building block. In such transformations, the existing stereocenter makes the two faces of the aldehyde carbonyl group diastereotopic.

Nucleophilic addition to the aldehyde is a common reaction where this effect is observed. According to established models of asymmetric induction like Cram's rule and the Felkin-Anh model, the incoming nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group, as dictated by the conformation of the molecule around the bond connecting the chiral center and the aromatic ring. youtube.com This leads to the formation of one diastereomeric alcohol product in excess over the other. york.ac.uk While specific studies on this compound are not widely reported, this principle of 1,4-asymmetric induction is a well-established strategy for the stereoselective construction of 1,4-diols from chiral alkoxy aldehydes. oup.com

Applications in Chiral Molecule Synthesis

Enantiomerically pure this compound is a valuable chiral building block for the total synthesis of complex molecules, such as natural products and pharmaceuticals. semanticscholar.orgrsc.org The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including oxidations, reductions, olefination, and carbon-carbon bond-forming reactions like the Pictet-Spengler reaction. mdpi.com

The presence of the fixed chiral center allows for the synthesis of target molecules with multiple stereocenters, where the stereochemistry of the initial building block dictates or influences the stereochemical outcome of subsequent steps. For instance, it could be employed in the synthesis of sesquiterpenes or other complex natural products where a chiral aromatic fragment is required. semanticscholar.org The synthesis of cleroindicin natural products, for example, starts from a substituted benzaldehyde (B42025) and proceeds through multiple stereoselective steps. nih.gov The use of a chiral benzaldehyde derivative like this compound could simplify such synthetic routes by providing an initial, enantiopure stereocenter.

Chemical Transformations and Reactivity of 4 1 Methoxyethyl Benzaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group, an electrophilic center, is the primary site for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Additions (e.g., Grignard, Organolithium, Cyanohydrin Formation)

Nucleophilic addition is a fundamental reaction of aldehydes. pressbooks.publibretexts.org The partial positive charge on the carbonyl carbon makes it susceptible to attack by various nucleophiles. Aromatic aldehydes, like the subject compound, are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene (B151609) ring, which reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org

Grignard and Organolithium Reactions: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent carbon-based nucleophiles that readily react with aldehydes to form secondary alcohols upon acidic workup. mnstate.eduiitk.ac.inlibretexts.orgchemistryconnected.com For instance, the reaction of 4-(1-Methoxyethyl)benzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, would yield 1-(4-(1-methoxyethyl)phenyl)propan-1-ol. These reactions are powerful tools for constructing more complex carbon skeletons. iitk.ac.inmasterorganicchemistry.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. orgoreview.comlibretexts.org This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. orgoreview.comlibretexts.org The reaction of this compound with HCN would produce 2-hydroxy-2-(4-(1-methoxyethyl)phenyl)acetonitrile. This transformation is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol. libretexts.orgnih.gov The presence of an electron-donating group, like the methoxyethyl group, may influence the reaction rate. researchgate.net

Table 1: Nucleophilic Addition Reactions of this compound
Reaction TypeReagentProduct TypeSignificance
Grignard ReactionR-MgX (e.g., Ethylmagnesium bromide)Secondary AlcoholCarbon-carbon bond formation, synthesis of complex alcohols. mnstate.eduiitk.ac.inmasterorganicchemistry.com
Organolithium ReactionR-LiSecondary AlcoholAlternative to Grignard reagents for C-C bond formation.
Cyanohydrin FormationHCN, KCN/NaCNCyanohydrin (α-hydroxynitrile)Intermediate for α-hydroxy acids and amino alcohols. libretexts.orgnih.gov

Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol)

Condensation reactions involving the aldehyde functionality are crucial for forming carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. sigmaaldrich.comscielo.braston.ac.uk Reacting this compound with a compound like malononitrile (B47326) in the presence of a base would yield an α,β-unsaturated product. scielo.br These reactions are often followed by spontaneous dehydration. sigmaaldrich.com

Wittig Reaction: The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org It utilizes a phosphorus ylide (a Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comlibretexts.orgudel.edu The reaction of this compound with a Wittig reagent, for example, (carbethoxymethylene)triphenylphosphorane, would produce an ethyl cinnamate (B1238496) derivative. udel.edu A key advantage of the Wittig reaction is the precise placement of the double bond. libretexts.org

Aldol Condensation: While a classic carbon-carbon bond-forming reaction, the Aldol condensation typically involves the reaction of an enolate with an aldehyde or ketone. As this compound lacks α-hydrogens, it cannot form an enolate itself. However, it can act as the electrophilic partner in a crossed or mixed Aldol condensation with another aldehyde or ketone that can form an enolate.

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the aldehyde group of this compound into a carboxylic acid, yielding 4-(1-methoxyethyl)benzoic acid.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 4-(1-methoxyethyl)benzyl alcohol. Various reducing agents can achieve this transformation. For instance, catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. researchgate.net Studies on the related compound 4-methoxybenzaldehyde (B44291) have shown successful reduction using iron complexes or polymethylhydrosiloxane (B1170920) with potassium carbonate. researchgate.netresearchgate.net

Formation of Imines, Oximes, and Hydrazones

The reaction of the aldehyde with primary amines and their derivatives leads to the formation of compounds containing a carbon-nitrogen double bond.

Imines (Schiff Bases): Aldehydes react with primary amines in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. tandfonline.commasterorganicchemistry.comvaia.comlibretexts.org The reaction of this compound with a primary amine (R-NH₂) would produce the corresponding N-substituted imine. masterorganicchemistry.com This reaction is reversible and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. google.com For example, this compound reacts with hydroxylamine hydrochloride in the presence of a base to form this compound oxime. google.comwikipedia.org Oximes are useful intermediates in organic synthesis. wikipedia.orgnih.gov

Hydrazones: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., dimethylhydrazine) forms hydrazones. ontosight.aisoeagra.comlibretexts.org These compounds are characterized by the R₁R₂C=NNH₂ linkage. soeagra.com The reaction of this compound with hydrazine would yield this compound hydrazone. nih.gov

Table 2: Condensation and Derivatization Reactions of the Aldehyde Group
Reaction TypeReagent TypeProduct Type
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)α,β-Unsaturated Compound
Wittig ReactionPhosphorus YlideAlkene
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff Base)
Oxime FormationHydroxylamine (NH₂OH)Oxime
Hydrazone FormationHydrazine (H₂NNH₂)Hydrazone

Reactions Involving the Benzylic Ether (1-Methoxyethyl) Side Chain

The 1-methoxyethyl group, being a benzylic ether, is susceptible to cleavage under specific conditions.

Cleavage and Derivatization of the Ether Linkage

Benzylic ethers can be cleaved under various conditions, including hydrogenolysis and treatment with strong acids or Lewis acids. organic-chemistry.orgmasterorganicchemistry.com

Acidic Cleavage: Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Depending on the reaction conditions and the structure of the ether, this can occur through an Sₙ1 or Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org For this compound, acidic cleavage would likely lead to the formation of 4-(1-hydroxyethyl)benzaldehyde (B3331304) and methyl halide.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), are also effective for the selective cleavage of benzyl (B1604629) ethers under mild conditions. organic-chemistry.org This method offers good functional group tolerance. organic-chemistry.org

Hydrogenolysis: Catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a source of hydrogen, is a common method for cleaving benzylic ethers. organic-chemistry.org This process would convert the 1-methoxyethyl group to an ethyl group, yielding 4-ethylbenzaldehyde, or potentially lead to further reduction of the aldehyde depending on the reaction conditions.

Reactions at the Benzylic Position

The carbon atom attached directly to the aromatic ring, known as the benzylic position, is a key site of reactivity in the this compound molecule. This reactivity is primarily due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals or carbocations through resonance. For a reaction to occur at this site, the presence of at least one benzylic hydrogen is typically required.

Key transformations at this position include oxidation and halogenation. Strong oxidizing agents can convert the benzylic C-H bond into a C-O bond. Furthermore, modern synthetic methods have enabled selective functionalization of such benzylic positions. A notable example is the copper-catalyzed oxidative cross-coupling, which can form benzyl ethers by reacting benzylic C-H bonds with alcohols. In a similar transformation, 4-ethylbiphenyl (B1582967) reacts with methanol (B129727) to yield 4-(1-methoxyethyl)biphenyl, demonstrating the feasibility of forming an ether at the benzylic site. wikipedia.orgnih.gov

Table 1: Potential Reactions at the Benzylic Position of this compound
Reaction TypeTypical ReagentsExpected ProductNotes
Benzylic OxidationKMnO₄ or H₂CrO₄ (hot, concentrated)4-Acetylbenzaldehyde (B1276866)This reaction would oxidize the benzylic C-H to a ketone, assuming the aldehyde group survives the harsh conditions or is protected.
Free-Radical BrominationN-Bromosuccinimide (NBS), peroxide initiator4-(1-Bromo-1-methoxyethyl)benzaldehydeThis reaction proceeds via a resonance-stabilized benzylic radical, leading to selective bromination at the benzylic carbon.
Oxidative C-H EtherificationAlcohol (e.g., Methanol), Copper catalyst4-(1,1-Dimethoxyethyl)benzaldehydeThis represents a modern approach to C-O bond formation directly at the benzylic position. nih.gov

Rearrangement Processes

A rearrangement reaction involves the reorganization of a molecule's carbon skeleton to form a structural isomer. rroij.com Such processes are often initiated by the formation of an unstable intermediate, like a carbocation, which then shifts to a more stable form. masterorganicchemistry.com

For this compound, rearrangement could potentially occur under acidic conditions. Protonation of the methoxy (B1213986) group would turn it into a good leaving group (methanol). Its departure would generate a secondary benzylic carbocation. This intermediate is stabilized by the adjacent benzene ring but could potentially undergo a Wagner-Meerwein rearrangement. spcmc.ac.inscribd.com In this type of rsc.orgmdpi.com-shift, a neighboring group (in this case, a hydride or a methyl group) migrates to the carbocation center. spcmc.ac.in If a hydride from the methyl group were to migrate, it would form a more stable tertiary carbocation adjacent to the ring, which could then be trapped by a nucleophile or eliminated to form an alkene.

Reactivity of the Aromatic Ring

The reactivity of the benzene ring itself is governed by the electronic properties of its substituents. In this compound, the ring is substituted with two distinct groups: an aldehyde (-CHO) and a 1-methoxyethyl group [-CH(OCH₃)CH₃]. Their electronic effects determine the rate and position of further substitution reactions on the ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The existing substituents direct incoming electrophiles to specific positions.

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to it.

1-Methoxyethyl Group [-CH(OCH₃)CH₃]: This alkyl-type group is generally considered weakly activating and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect, activating the positions ortho and para to it.

With substituents at positions 1 and 4, the directing effects are in conflict. The aldehyde group at C4 deactivates the entire ring and directs incoming electrophiles to C2 and C6 (which are meta to it). The 1-methoxyethyl group at C1 activates the ring and directs incoming electrophiles to C2, C6 (ortho), and C4 (which is already substituted). Both groups, therefore, direct towards the C2 and C6 positions. The outcome of an EAS reaction would likely be a mixture of products, with substitution occurring at the positions most activated (or least deactivated).

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution on this compound
Ring PositionEffect of 1-Methoxyethyl Group (at C1)Effect of Aldehyde Group (at C4)Combined Effect
2 and 6Activating (ortho)Deactivating (meta)Conflicting; likely sites of substitution
3 and 5Weakly affected (meta)Strongly deactivated (ortho)Strongly disfavored

Nucleophilic Aromatic Substitution (where applicable)

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is generally not applicable to this compound under typical conditions. The SₙAr reaction requires two key features that are absent in this molecule: a potent electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group, and a good leaving group (such as a halide). berhamporegirlscollege.ac.in

The aldehyde group is electron-withdrawing, but the molecule lacks a suitable leaving group on the aromatic ring. Therefore, for this compound to undergo NAS, it would first need to be chemically modified to introduce a leaving group, for example, through halogenation of the ring.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product that contains structural elements from each starting material. rsc.orgbhu.ac.in Aromatic aldehydes are exceptionally common and versatile substrates in a wide variety of MCRs due to the electrophilicity of the carbonyl carbon.

This compound, with its aldehyde functionality, is a prime candidate for participation in several well-known MCRs. These reactions provide rapid access to diverse and complex molecular scaffolds, particularly heterocycles, which are of significant interest in medicinal chemistry. mdpi.comnih.gov

Table 3: Examples of Multi-Component Reactions Utilizing Aromatic Aldehydes
Reaction NameOther ComponentsProduct ClassRole of this compound
Biginelli Reactionβ-ketoester (e.g., ethyl acetoacetate), Urea or ThioureaDihydropyrimidinones (DHPMs)Provides the aldehyde component that condenses with the other reactants. wikipedia.org
Hantzsch Dihydropyridine (B1217469) SynthesisTwo equivalents of a β-ketoester, Ammonia or ammonium (B1175870) salt1,4-DihydropyridinesActs as the aldehyde source to form the C4-substituted dihydropyridine ring. nih.govmdpi.comscispace.com
Ugi ReactionAn amine, an isocyanide, a carboxylic acidα-Acylamino amidesForms an imine intermediate with the amine, which is then attacked by the other components.
Kabachnik–Fields reactionAn amine, a dialkyl phosphiteα-AminophosphonatesCondenses with the amine to form an imine, which is subsequently attacked by the phosphite.

The participation of this compound in these reactions would lead to the synthesis of novel, highly functionalized heterocyclic compounds, where the 4-(1-methoxyethyl)phenyl moiety is incorporated at a specific position on the newly formed ring system. The efficiency of these reactions can be influenced by the electronic nature of the aldehyde substituent. nih.gov

Computational and Theoretical Investigations of this compound

Following a comprehensive review of available scientific literature, it has been determined that there are no specific computational or theoretical studies published that focus on the chemical compound this compound. Searches for data pertaining to its molecular geometry, electronic structure, and reaction mechanisms using methods such as Density Functional Theory (DFT) have yielded no results for this particular molecule.

Consequently, it is not possible to provide the detailed analysis and data tables as requested in the specified outline, which includes:

Computational and Theoretical Investigations of 4 1 Methoxyethyl Benzaldehyde

Reaction Mechanism Elucidation Through Computational Chemistry:

Activation Energy Calculations

While extensive research exists on other benzaldehyde (B42025) derivatives, the strict adherence to the subject compound, 4-(1-Methoxyethyl)benzaldehyde, precludes the inclusion of data from related molecules. No scholarly articles were found that would allow for a scientifically accurate and thorough discussion on the topics outlined above for this specific compound.

Therefore, the information required to construct the requested article is not available in the public domain.

Molecular Dynamics Simulations for Reactivity Predictions

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the use of molecular dynamics (MD) simulations to predict the reactivity of this compound. While MD simulations are a powerful tool for understanding chemical reactivity by simulating atomic and molecular motion over time, dedicated research applying this method to this particular compound is not publicly available. nih.govmdpi.compensoft.net

Generally, MD simulations can provide insights into reaction dynamics, conformational changes, and solvent effects that influence the reactivity of a molecule. d-nb.inforsc.org For a molecule like this compound, MD studies could theoretically be used to:

Analyze Conformational Preferences: Determine the most stable three-dimensional structures of the molecule and the energy barriers between different conformers. The orientation of the methoxyethyl and aldehyde groups relative to the benzene (B151609) ring can significantly impact reactivity.

Simulate Solvation Effects: Model how solvent molecules arrange around the solute and influence its electronic structure and, consequently, its reactivity in different media.

Explore Reaction Pathways: In conjunction with reactive force fields (RFFs), MD can simulate the process of bond breaking and forming, offering a dynamic picture of potential reaction mechanisms. chemrxiv.org

However, without specific research findings, no quantitative data, such as energy profiles or reaction rate predictions derived from MD simulations for this compound, can be presented.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Similarly, there is a lack of published research detailing the use of hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations for this compound. numberanalytics.comuni-muenchen.deuiuc.edu

The QM/MM method is a sophisticated computational technique that allows for the study of chemical reactions in large, complex systems like enzymes or solutions. osti.govarxiv.org A small, chemically active part of the system (e.g., the reacting molecule) is treated with high-accuracy quantum mechanics (QM), while the larger, surrounding environment (e.g., solvent or protein) is treated with more computationally efficient molecular mechanics (MM). uiuc.eduosti.gov

For this compound, QM/MM simulations would be particularly useful for studying:

Enzymatic Reactions: If the compound acts as a substrate or inhibitor for an enzyme, QM/MM could elucidate the reaction mechanism within the enzyme's active site. osti.gov This would involve treating the benzaldehyde derivative and key amino acid residues at the QM level.

Condensed-Phase Reactions: To understand a reaction in solution with high accuracy, the benzaldehyde derivative could be the QM region, and the surrounding solvent molecules would constitute the MM region. This approach provides a more accurate description of electronic effects during a reaction than pure MM methods. chemrxiv.org

Despite the potential of these methods, the absence of specific studies on this compound in the current body of scientific literature means that no detailed findings, such as calculated activation energies or transition state geometries from QM/MM simulations, can be reported.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The strategic placement of functional groups in 4-(1-Methoxyethyl)benzaldehyde makes it an attractive starting material for the synthesis of various heterocyclic systems and complex natural products. Its utility lies in its ability to introduce a specific, functionalized aromatic moiety into larger molecular frameworks.

Building Block for Heterocyclic Compounds (e.g., Imidazolines, Thiazolidinones)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including imidazolines and thiazolidinones, which are core structures in many pharmacologically active compounds. The aldehyde functionality provides a reactive site for condensation reactions, which are fundamental to the assembly of these heterocyclic rings.

Imidazolines: The synthesis of 2-substituted imidazolines can be achieved through the reaction of this compound with 1,2-diamines, such as ethylenediamine. This reaction typically proceeds via a condensation to form a dihydroimidazole, which can then be oxidized to the corresponding imidazoline. The use of a catalyst, such as ceric(IV) ammonium (B1175870) nitrate, can facilitate this transformation in a one-pot synthesis. researchgate.net The general scheme for this reaction allows for the incorporation of the 4-(1-methoxyethyl)phenyl group at the 2-position of the imidazoline ring.

Thiazolidinones: In the synthesis of thiazolidinones, this compound can be utilized in a multi-step sequence. A common route involves the initial formation of a Schiff base (imine) by reacting the aldehyde with a primary amine. This intermediate then undergoes cyclocondensation with a thiol-containing carboxylic acid, such as thioglycolic acid, to yield the thiazolidin-4-one ring. nih.govnih.govimpactfactor.orgchemmethod.com This synthetic strategy allows for the introduction of the 4-(1-methoxyethyl)phenyl moiety at the 2-position of the thiazolidinone core. The reaction conditions can be varied, often involving reflux in a suitable solvent with a catalyst. nih.gov

HeterocycleSynthetic MethodKey Reagents
ImidazolineCondensation and subsequent oxidation1,2-diamine (e.g., ethylenediamine), Oxidizing agent (e.g., ceric(IV) ammonium nitrate)
ThiazolidinoneSchiff base formation followed by cyclocondensationPrimary amine, Thioglycolic acid

Intermediate in Complex Natural Product Synthesis

While a direct total synthesis of a complex natural product utilizing this compound as a starting material is not prominently documented, its structural motifs are present in advanced synthetic intermediates. The aldehyde group serves as a crucial handle for carbon-carbon bond formation through various reactions, including aldol condensations, Wittig reactions, and Grignard additions. These reactions are fundamental in the construction of the carbon skeletons of complex natural products.

Application in Material Science Precursors

The reactivity of this compound also extends to the field of material science, where it can be used as a precursor for the synthesis of functional polymers, chiral organosilicas, and materials for advanced energy applications.

Precursor for Functional Polymers and Photopolymers

Substituted benzaldehydes are valuable monomers and precursors in the synthesis of functional polymers. The aldehyde group of this compound can participate in polymerization reactions, such as copolymerization with other aldehydes like phthalaldehyde, to introduce specific functionalities into the polymer backbone. researchgate.netenergyfrontier.us This allows for the tuning of the polymer's physical and chemical properties.

Furthermore, benzaldehyde (B42025) derivatives can be immobilized onto polymer backbones to create functional materials. For example, they can be attached to amine-terminated polymers to impart specific properties. nih.gov In the context of photopolymers, the aromatic ring and the potential for derivatization of the aldehyde group make it a candidate for incorporation into photo-crosslinkable resins.

Polymer TypeSynthetic Application
Functional CopolymersCopolymerization with other aldehydes to introduce side chain functionality. researchgate.netenergyfrontier.us
Polymer-Immobilized SpeciesImmobilization onto amine-terminated polymers to create functional materials. nih.gov

Synthesis of Chiral Organosilicas and Hybrid Materials

A significant application of chiral precursors related to this compound is in the synthesis of chiral periodic mesoporous organosilicas (PMOs). These materials have ordered porous structures and chiral functionalities, making them useful in enantioselective separations and catalysis. The synthesis involves the preparation of a chiral organosilica precursor that contains the desired chiral organic moiety. While not directly starting from this compound, a closely related precursor, 1,4-bis(triethoxysilyl)-2-(1-methoxyethyl)benzene, has been synthesized and used to create a chiral benzylic ether-bridged PMO. This precursor is synthesized in a multi-step process starting from 1,4-dibromobenzene. The presence of the chiral units within the organosilica framework is confirmed by optical activity measurements.

Derivatization for Advanced Energy Materials

The derivatization of benzaldehydes is a strategy employed in the development of advanced energy materials. While specific applications of this compound in this field are not extensively reported, its functional groups offer potential for modification. The aldehyde group can be converted into various other functional groups through reactions such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to a cyano group. These transformations can be used to tune the electronic properties of the molecule.

For instance, the resulting derivatives could be explored as components in organic photovoltaics, as ligands for metal-organic frameworks (MOFs) with applications in gas storage or catalysis, or as precursors for carbon-rich materials with potential use in energy storage devices. The ability to introduce specific functionalities through the derivatization of the aldehyde group makes it a versatile platform for designing new materials with tailored properties for energy applications.

Formation of Advanced Organic Scaffolds and Ligands

The aldehyde functionality of this compound serves as a key reactive site for the construction of larger molecular frameworks. One of the most common applications of benzaldehyde derivatives in the synthesis of advanced scaffolds is through the formation of Schiff bases. This reaction involves the condensation of the aldehyde with a primary amine to form an imine linkage, which can be a crucial step in the synthesis of various ligands and macrocycles.

For instance, analogous methoxy-substituted benzaldehydes, such as 4-methoxybenzaldehyde (B44291), are frequently employed in the synthesis of Schiff base ligands and their corresponding metal complexes. These ligands can act as bidentate or polydentate chelating agents for a variety of transition metals. The resulting metal complexes have applications in catalysis, materials science, and biological systems.

Although direct examples involving this compound are scarce in readily available literature, it is plausible that this compound could be utilized in a similar fashion to create chiral Schiff base ligands. The stereocenter at the methoxyethyl group could introduce chirality into the resulting ligand, which is highly desirable for applications in asymmetric catalysis.

Furthermore, benzaldehyde derivatives are known to participate in multicomponent reactions, which are efficient one-pot processes for the synthesis of complex molecules. These reactions, such as the Biginelli or Hantzsch reactions, could potentially incorporate this compound to generate diverse heterocyclic scaffolds.

The synthesis of macrocyclic structures often involves the reaction of dialdehydes with diamines. While this compound is a mono-aldehyde, it could be chemically modified or used in combination with other building blocks to participate in the formation of macrocyclic ligands. For example, research on mesogenic Schiff's base esters has demonstrated the incorporation of a methoxyethyl tail into larger molecular structures through the condensation of related building blocks.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. emerypharma.com For 4-(1-Methoxyethyl)benzaldehyde, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of its structure.

¹H NMR Spectroscopy: The 1D proton NMR spectrum is used to identify the different types of protons and their connectivity. emerypharma.com The expected signals for this compound are based on the analysis of structurally similar compounds, such as 4-methylbenzaldehyde (B123495) and 1-(1-methoxyethyl)-4-methylbenzene. blogspot.comhmdb.canih.gov The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. blogspot.com The aldehyde proton shows up as a distinct singlet far downfield. blogspot.com The methoxyethyl side chain gives rise to a quartet for the methine proton, a doublet for the methyl protons, and a singlet for the methoxy (B1213986) protons. nih.govugm.ac.id

Interactive Table: Predicted ¹H NMR Data for this compound Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO) 9.9 - 10.0 Singlet (s) - 1H
Aromatic (Ha) 7.8 - 7.9 Doublet (d) ~8.0 2H
Aromatic (Hb) 7.4 - 7.5 Doublet (d) ~8.0 2H
Methine (-CH(OCH₃)CH₃) 4.3 - 4.5 Quartet (q) ~6.5 1H
Methoxy (-OCH₃) 3.2 - 3.4 Singlet (s) - 3H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. emory.edu The spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) 191 - 193
Aromatic (C-CHO, Quaternary) 135 - 137
Aromatic (C-CH(OCH₃)CH₃, Quaternary) 148 - 150
Aromatic (CH, ortho to CHO) 129 - 131
Aromatic (CH, ortho to C-Et) 126 - 128
Methine (-CH(OCH₃)CH₃) 78 - 82
Methoxy (-OCH₃) 56 - 58

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. emerypharma.com For this compound, a cross-peak would be observed between the methine proton quartet and the methyl proton doublet of the ethyl group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the aldehyde proton to the C1 and C2/C6 aromatic carbons, and the methoxy protons to the methine carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy methods like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com The spectra provide a molecular fingerprint that is unique to the compound. researchgate.net

Aldehyde Group: A strong, sharp absorption band for the C=O (carbonyl) stretch is expected around 1690-1710 cm⁻¹. blogspot.com Additionally, two characteristic C-H stretching bands for the aldehyde proton typically appear in the region of 2700-2750 cm⁻¹ and 2800-2850 cm⁻¹. blogspot.com

Aromatic Ring: C=C stretching vibrations within the benzene ring produce bands in the 1400-1600 cm⁻¹ region. blogspot.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. blogspot.com Out-of-plane (oop) C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 800-850 cm⁻¹ region for a 1,4-disubstituted ring.

Ether Linkage: A prominent C-O-C stretching band for the methoxy group is expected in the 1050-1150 cm⁻¹ range.

Alkyl Group: C-H stretching bands for the methyl and methine groups will appear just below 3000 cm⁻¹. blogspot.com

Interactive Table: Key IR/Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C=O Stretch 1690 - 1710 Strong
Aldehyde C-H Stretch 2700 - 2750, 2800 - 2850 Medium, Sharp
Aromatic C-H Stretch 3000 - 3100 Medium
Aromatic C=C Stretch 1585 - 1600, 1450 - 1500 Medium to Strong
Ether C-O-C Stretch 1050 - 1150 Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₀H₁₂O₂), the exact molecular weight is 164.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 164.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃): This would result in a significant peak at m/z 133.

Loss of a formyl radical (•CHO): Cleavage of the aldehyde group would produce a fragment at m/z 135.

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the methoxyethyl group can lead to a fragment at m/z 119 (loss of •CH(OCH₃)CH₃) or a base peak corresponding to the stabilized benzylic cation.

Benzylic cleavage: A very common fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring, which would lead to the loss of a methyl radical (•CH₃) from the M⁺-CHO fragment, or directly from a rearranged molecular ion.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
164 [M]⁺ (Molecular Ion)
149 [M - CH₃]⁺
135 [M - CHO]⁺
133 [M - OCH₃]⁺

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

X-ray crystallography provides the most definitive proof of molecular structure by determining the precise arrangement of atoms in a single crystal. nih.govwikipedia.org While obtaining a suitable crystal of this compound itself may be challenging, analysis of a crystalline derivative can confirm its core structure, stereochemistry, and intermolecular interactions in the solid state. nih.gov For example, studies on crystalline derivatives of other benzaldehydes, such as 4-(4-methoxyphenoxy)benzaldehyde, reveal detailed structural information including bond lengths, bond angles, and the dihedral angle between aromatic rings. researchgate.net Such an analysis on a derivative of this compound would unambiguously confirm the connectivity and provide insight into the solid-state packing, which is influenced by weak intermolecular forces like C-H···O hydrogen bonds. researchgate.net

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis. drawellanalytical.com

Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds. drawellanalytical.com It can effectively separate the target compound from starting materials, byproducts, and residual solvents, allowing for accurate purity determination. A flame ionization detector (FID) is commonly used for this purpose. drawellanalytical.com When coupled with mass spectrometry (GC-MS), it provides both separation and identification of components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing less volatile or thermally sensitive compounds. drawellanalytical.com A reversed-phase HPLC method, using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be effective for purity assessment. sielc.comnih.gov The aromatic aldehyde chromophore allows for sensitive detection using a UV detector, typically around 254 nm or the compound's λ_max. nih.gov HPLC is particularly valuable for monitoring the progress of a reaction by taking aliquots from the reaction mixture over time. sielc.com

Interactive Table: Typical Chromatographic Conditions

Method Stationary Phase (Column) Mobile Phase / Carrier Gas Detector Application
GC Mid-polarity (e.g., DB-5, HP-5ms) Helium, Nitrogen FID, MS Purity Assessment, Impurity Profiling

Chiroptical Methods (e.g., Polarimetry, Circular Dichroism) for Enantiomeric Purity

The carbon atom of the ethyl group attached to the methoxy and methyl groups is a stereocenter, meaning this compound is a chiral molecule and can exist as two non-superimposable mirror images (enantiomers). Chiroptical methods are essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. nih.govthieme-connect.de

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. sheffield.ac.uk The magnitude and direction of the specific rotation ([α]) are characteristic of a particular enantiomer at a given wavelength (often the sodium D-line, 589 nm), temperature, and concentration. sheffield.ac.uk The measured optical rotation of a non-racemic mixture is directly proportional to its enantiomeric excess, making polarimetry a fundamental tool for assessing enantiomeric purity. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Enantiomers produce mirror-image CD spectra. This technique is highly sensitive to the three-dimensional structure of the molecule and can provide a unique spectral fingerprint for each enantiomer. mtoz-biolabs.com It is a powerful method for determining both the enantiomeric purity and, through comparison with theoretical calculations or standards, the absolute configuration of the chiral center. nih.gov

Perspectives and Future Research Directions

Development of Novel Asymmetric Synthetic Routes

The presence of a stereocenter in 4-(1-methoxyethyl)benzaldehyde necessitates the development of efficient and highly selective asymmetric synthetic methods to access enantiomerically pure forms. While direct asymmetric syntheses of this specific compound are not extensively documented, several established strategies for related substituted benzaldehydes can be adapted and optimized.

Future research should focus on:

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries temporarily attached to a precursor molecule can effectively control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.comnih.gov For instance, an achiral starting material could be coupled with a chiral auxiliary, followed by the diastereoselective introduction of the methoxyethyl group and subsequent cleavage of the auxiliary to yield the desired enantiomer of this compound. wikipedia.orgsigmaaldrich.comresearchgate.net A variety of commercially available and recyclable chiral auxiliaries, such as oxazolidinones and camphorsultams, could be screened for optimal performance. wikipedia.orgsigmaaldrich.com

Catalytic Asymmetric Addition: The development of catalytic enantioselective methods is highly desirable due to the use of substoichiometric amounts of a chiral catalyst. Research could explore the asymmetric addition of a methyl group to a suitable 4-formylphenyl precursor bearing a methoxy (B1213986) group precursor at the benzylic position, catalyzed by a chiral organometallic complex. Alternatively, the enantioselective reduction of a corresponding ketone precursor could be investigated using chiral reducing agents or catalysts.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective approach to obtain enantiomerically pure compounds. Lipases or other hydrolases could be employed for the kinetic resolution of a racemic mixture of 4-(1-methoxyethyl)benzyl alcohol, a precursor to the target aldehyde. Subsequent oxidation of the resolved alcohol would provide the enantiopure aldehyde.

A comparative overview of potential asymmetric synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Asymmetric Synthetic Routes to this compound

Synthesis Strategy Potential Advantages Potential Challenges
Chiral Auxiliary-Mediated Synthesis Well-established methodologies, high diastereoselectivities often achievable. wikipedia.org Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the auxiliary. wikipedia.org
Catalytic Asymmetric Addition High atom economy, use of substoichiometric amounts of chiral catalyst. Catalyst development and optimization may be required, potential for lower enantioselectivity compared to auxiliaries.

Exploration of Bio-inspired and Sustainable Synthesis Strategies

Moving towards more environmentally benign chemical processes is a critical goal in modern chemistry. rjpn.org Bio-inspired and sustainable synthesis strategies for this compound and its derivatives offer promising avenues for future research.

Biocatalytic Approaches: Expanding on enzymatic resolutions, the use of engineered enzymes for the direct asymmetric synthesis of this compound could be explored. For example, engineered benzaldehyde (B42025) lyases could potentially catalyze the formation of the chiral center with high enantioselectivity. rsc.org

Green Chemistry Principles: The application of green chemistry principles to the synthesis of benzaldehyde derivatives is an active area of research. rjpn.orgrsc.org This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. For this compound, this could involve sourcing precursors from biomass and employing catalytic methods that minimize waste generation. rjpn.org The aerobic oxidation of the corresponding alcohol precursor, using green oxidants and catalysts, would be a sustainable alternative to traditional oxidation methods that often rely on stoichiometric and hazardous reagents. rsc.org

Chemo-enzymatic Cascades: Integrating chemical and enzymatic steps in a one-pot cascade can significantly improve process efficiency and reduce waste. rsc.org A potential chemo-enzymatic route to this compound could involve a chemical step to introduce the methoxyethyl side chain, followed by an enzymatic oxidation to form the aldehyde.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the reactivity of molecules. mdpi.comnih.govresearchgate.net These methods can be applied to this compound to design derivatives with specific and enhanced properties.

Design of Novel Catalysts: Computational modeling can aid in the design of chiral catalysts for the asymmetric synthesis of this compound. By simulating the transition states of the catalytic cycle, researchers can identify catalyst structures that are likely to provide high enantioselectivity.

Prediction of Spectroscopic Properties: DFT calculations can also be used to predict the spectroscopic properties (e.g., IR, NMR) of this compound and its derivatives, which can aid in their characterization and identification. conicet.gov.ar

Table 2: Key Parameters from a Hypothetical DFT Study of this compound

Parameter Calculated Value (Hypothetical) Significance
HOMO-LUMO Gap 4.5 eV Indicates chemical reactivity and electronic excitation properties.
Dipole Moment 3.2 D Relates to the molecule's polarity and intermolecular interactions.

Investigation of this compound as a Synthon in Emerging Fields of Organic and Materials Chemistry

The bifunctional nature of this compound makes it a versatile building block, or synthon, for the construction of more complex molecules and materials.

Multicomponent Reactions (MCRs): MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netmdpi.commdpi.com The aldehyde functionality of this compound makes it an ideal component for various MCRs, such as the Biginelli or Mannich reactions, to generate libraries of structurally diverse and potentially bioactive heterocyclic compounds. mdpi.com

Synthesis of Chiral Ligands: The chiral nature of this compound can be exploited in the synthesis of novel chiral ligands for asymmetric catalysis. The aldehyde group can be readily transformed into other functional groups, such as amines or alcohols, which can then be incorporated into ligand scaffolds.

Polymer Chemistry: The aldehyde group can participate in polymerization reactions, and the methoxyethyl substituent could impart specific properties, such as solubility or thermal stability, to the resulting polymers. Research in this area could lead to the development of new functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. rsc.orgresearchgate.netoxfordglobal.comdrugtargetreview.comrsc.orgspringernature.com

Continuous Flow Synthesis: The synthesis of substituted benzaldehydes has been shown to benefit from flow chemistry techniques. rsc.orgrsc.orgacs.orgzenodo.org Implementing a continuous flow process for the synthesis of this compound could enable better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purities. rsc.org Furthermore, hazardous reagents or unstable intermediates could be generated and consumed in situ, enhancing the safety of the process. acs.org

Automated Synthesis Platforms: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. researchgate.netoxfordglobal.comdrugtargetreview.com By integrating robotic systems for reagent handling and online analytics, a large number of experiments can be performed in a short period. This high-throughput screening approach could be used to rapidly identify optimal conditions for the asymmetric synthesis of this compound or to explore its reactivity in various chemical transformations. drugtargetreview.com The data generated from these automated experiments can also be used to train machine learning algorithms to predict reaction outcomes and propose novel synthetic routes. oxfordglobal.com

The integration of these modern synthetic technologies holds the key to unlocking the full potential of this compound as a valuable chemical entity.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-(1-methoxyethyl)benzyl alcohol
Benzaldehyde
Camphorsultams

Q & A

Basic: What are the optimal synthetic routes for 4-(1-Methoxyethyl)benzaldehyde in academic research?

Methodological Answer:
The compound can be synthesized via two primary routes:

Nucleophilic Substitution : React 4-hydroxybenzaldehyde with 1-bromo-1-methoxyethane under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Monitor progress via TLC (hexane:ethyl acetate, 3:1).

Wittig Reaction : Use a phosphonium ylide derived from 1-methoxyethyltriphenylphosphonium bromide and a strong base (e.g., NaHMDS) to react with 4-formylphenyl ether derivatives. Purify via column chromatography (silica gel, gradient elution).
Key Considerations : Optimize solvent polarity (e.g., dichloromethane for mild conditions) and catalyst loading. Validate yields via GC-MS (>95% purity).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

Spectroscopy :

  • ¹H NMR (CDCl₃): Aldehyde proton at δ 9.8–10.1 ppm; methoxyethyl protons at δ 3.3–3.5 (OCH₂) and δ 1.2–1.4 (CH₃).
  • ¹³C NMR : Carbonyl carbon (C=O) at ~190 ppm; methoxy carbon at ~55 ppm.
  • FT-IR : Aldehyde C=O stretch at 1700–1720 cm⁻¹; ether C-O-C at 1100–1250 cm⁻¹.

Chromatography :

  • HPLC (C18 column, 70:30 methanol:water, UV detection at 254 nm) for purity assessment.

Crystallography : Single-crystal X-ray diffraction with SHELXL refinement for unambiguous structural confirmation.

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

Electronic Structure Analysis :

  • Perform DFT calculations (B3LYP/6-31G(d)) to map electrostatic potential surfaces, identifying electrophilic (aldehyde) and nucleophilic (methoxy oxygen) sites.

Reaction Pathway Simulation :

  • Use Gaussian or ORCA to model transition states in nucleophilic additions (e.g., Grignard reactions) and assess steric effects from the methoxyethyl group.

Molecular Docking :

  • Predict binding affinities with enzymes (e.g., oxidoreductases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzymatic assays.

Advanced: How to resolve contradictions in reported biological activities of benzaldehyde derivatives?

Methodological Answer:
Address discrepancies systematically:

Purity Validation : Cross-check via HPLC-NMR to rule out impurities (>99% purity threshold).

Assay Standardization :

  • Use ATCC-certified cell lines and control for solvent effects (e.g., DMSO <0.1% in cytotoxicity assays).

Meta-Analysis :

  • Apply chemometric tools (e.g., PCA) to datasets from EFSA evaluations of structurally related flavoring agents to identify confounding variables.

Advanced: What strategies mitigate competing side reactions during functionalization of the benzaldehyde ring?

Methodological Answer:

Protection-Deprotection :

  • Protect the aldehyde as a dimethyl acetal (ethylene glycol, TsOH) before electrophilic substitution (e.g., nitration). Deprotect with HCl (1M).

Directed Metalation :

  • Use LDA (-78°C) to lithiate the ortho position selectively, followed by quenching with electrophiles (e.g., I₂).

Cross-Coupling :

  • Perform Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃, 90°C) with aryl boronic acids. Monitor regioselectivity via NOESY.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

PPE : Nitrile gloves, chemical goggles, and lab coats.

Ventilation : Use fume hoods (face velocity ≥100 fpm) to prevent vapor inhalation.

Spill Management : Neutralize aldehyde spills with 10% sodium bisulfite solution.

First Aid :

  • Eye Exposure : Irrigate with saline for 15 minutes; consult an ophthalmologist.
  • Dermal Contact : Wash with 5% sodium bicarbonate solution.

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